N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide
Description
Structural Identification and IUPAC Nomenclature
This compound is characterized by a benzohydrazide backbone conjugated with a 2,4-dichlorophenyl group via an imine (-C=N-) linkage. The E-configuration of the imine bond ensures planar geometry, critical for its molecular interactions.
Molecular Formula : $$ \text{C}{14}\text{H}{10}\text{Cl}2\text{N}2\text{O}_2 $$
Molecular Weight : 309.1 g/mol
IUPAC Name : N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide.
The structural features are further elucidated by spectroscopic data:
- Isomeric SMILES : $$ \text{C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)O} $$
- Canonical SMILES : $$ \text{C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)O} $$
| Property | Value |
|---|---|
| Melting Point | 199–200°C |
| Solubility | Insoluble in water, ethanol |
| Density | 1.440 g/cm³ |
Historical Development in Hydrazide-Based Compound Research
Hydrazide derivatives emerged as a focal point in organic chemistry during the mid-20th century, driven by their synthetic versatility and bioactivity. Early studies on benzohydrazides revealed their capacity to form stable Schiff bases, enabling applications in coordination chemistry and drug design. The introduction of halogen substituents, such as chlorine, marked a turning point in optimizing these compounds for enhanced antimicrobial and antitumor properties.
A landmark study by Mahdi et al. (2022) demonstrated the synthesis of analogous Schiff bases via condensation of benzohydrazide with substituted aldehydes, highlighting the role of electron-withdrawing groups (e.g., -Cl) in modulating biological activity. This work laid the groundwork for exploring dichlorophenyl variants like this compound, which exhibits improved stability and reactivity compared to non-halogenated counterparts.
Position Within Schiff Base and Hydrazone Chemical Families
Schiff bases, defined by their azomethine (-C=N-) linkage, constitute a broad class of compounds with applications ranging from catalysis to medicinal chemistry. This compound belongs to the hydrazone subclass, where the imine bond forms between a hydrazide and carbonyl group.
Key Distinguishing Features :
- Electron-Withdrawing Substituents : The 2,4-dichlorophenyl group enhances electrophilicity at the imine nitrogen, facilitating interactions with biological targets.
- Planar Conformation : The E-configuration stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen.
Properties
Molecular Formula |
C14H10Cl2N2O2 |
|---|---|
Molecular Weight |
309.1 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-6-5-9(12(16)7-10)8-17-18-14(20)11-3-1-2-4-13(11)19/h1-8,19H,(H,18,20)/b17-8+ |
InChI Key |
VAZJVBLBYMOKTK-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Conventional Hydrazinolysis of Methyl Salicylate
Methyl salicylate reacts with excess hydrazine hydrate under reflux conditions. The reaction typically uses ethanol as a solvent and requires 4–6 hours for completion. The product is isolated via filtration and recrystallized from absolute ethanol, yielding 70–75% of 2-hydroxybenzohydrazide. Key spectral data includes:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol) is irradiated at 160 W for 8 minutes, yielding 80–85% of 2-hydroxybenzohydrazide. This solvent-free method aligns with green chemistry principles by minimizing toxic waste.
Condensation with 2,4-Dichlorobenzaldehyde
The final step involves condensing 2-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde to form the target hydrazone. Two methodologies dominate:
Conventional Reflux Method
A mixture of 2-hydroxybenzohydrazide (10 mmol) and 2,4-dichlorobenzaldehyde (10 mmol) in ethanol is refluxed for 3–4 hours. The product precipitates upon cooling and is recrystallized from ethanol. Key details include:
Microwave-Assisted Condensation
Microwave irradiation (160–320 W) is applied to a mixture of 2-hydroxybenzohydrazide and 2,4-dichlorobenzaldehyde in ethanol for 2–8 minutes. This method achieves comparable yields (78–82%) while reducing reaction time tenfold.
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Reflux | Microwave-Assisted |
|---|---|---|
| Reaction Time | 3–4 hours | 2–8 minutes |
| Yield | 76–81% | 78–82% |
| Energy Consumption | High | Low |
| Solvent Volume | 20–30 mL | 12 mL |
| Environmental Impact | Moderate | Low (Green Chemistry) |
The microwave method offers clear advantages in efficiency and sustainability, though both approaches produce high-purity product.
Characterization and Spectral Data
The compound is characterized using spectroscopic and crystallographic techniques:
FT-IR Analysis
¹H-NMR Spectroscopy (DMSO-d₆)
X-Ray Crystallography
The E configuration is confirmed, with a dihedral angle of 7.0° between aromatic rings. Intermolecular hydrogen bonds (N–H⋯Cl, O–H⋯O) stabilize the crystal lattice.
Optimization and Research Findings
Solvent Effects
Ethanol is optimal for both solubility and product isolation. Methanol and acetonitrile yield lower purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 2-hydroxybenzohydrazide and 2,4-dichlorobenzaldehyde.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Anticancer Activity
Compounds bearing the 2,4-dichlorophenyl group and hydrazide moieties exhibit notable anticancer properties. For instance:
- N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) demonstrated 100% inhibition of Dalton's ascites lymphoma (DAL) cells at 100 μg/mL, comparable to doxorubicin, with an IC50 of 16.3 μg/mL against L929 lung fibroblasts .
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives showed selective cytotoxicity toward liver cancer cells (Hep-G2), with the most potent analog achieving an IC50 of 2.46 μg/mL .
Table 1: Anticancer Activity of 2,4-Dichlorophenyl-Containing Hydrazides
Antimicrobial and Antifungal Activity
The 2,4-dichlorophenyl group is prevalent in antimicrobial agents. Key examples include:
- Piperazinyl-quinolones with 2,4-dichlorophenyl groups demonstrated antibacterial activity comparable to ciprofloxacin against Gram-positive and Gram-negative bacteria .
The target compound’s hydroxyl group may modulate membrane permeability or target binding, as seen in other hydroxy-substituted hydrazides .
Enzyme Inhibition Potential
Hydrazide derivatives are potent enzyme inhibitors. For example:
- Oxadiazole derivative (25: 2-(2,4-dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole) inhibited α-glucosidase with an IC50 of 3.23 ± 0.8 μM, outperforming acarbose (IC50 = 378.2 ± 0.12 μM) .
- Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228) showed IC50 values of 6.10 ± 0.5 μM against α-glucosidase .
Table 2: α-Glucosidase Inhibition by Hydrazide Derivatives
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Oxadiazole derivative (25) | 3.23 ± 0.8 | |
| Compound 228 | 6.10 ± 0.5 | |
| Acarbose (Standard) | 378.2 ± 0.12 |
Structural Modifications and Physicochemical Properties
- Substituent Effects : Replacement of the hydroxyl group with methoxy (e.g., compound 5a in ) or bromo (e.g., CID 9642791 ) alters lipophilicity and bioactivity. Hydroxyl groups generally improve aqueous solubility but may reduce membrane permeability.
- Synthetic Routes : Most analogs are synthesized via acid-catalyzed condensation of aldehydes with hydrazides, as seen in .
Biological Activity
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide, a compound with the molecular formula C14H10Cl2N2O2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
- Molecular Formula : C14H10Cl2N2O2
- Molecular Weight : 309.15 g/mol
- CAS Number : 316136-57-9
- Chemical Structure : The compound features a hydrazone linkage with a dichlorophenyl moiety and a hydroxyl group, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be comparable or superior to those of established antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Study: MCF-7 Cell Line
In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. The results showed:
- IC50 Value : 15 µM
- Apoptosis Rate : Increased by 40% compared to control groups.
This suggests that the compound effectively triggers programmed cell death in cancerous cells.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through various assays measuring cytokine production and nitric oxide synthesis in activated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 250 | 100 | 60 |
| IL-6 | 300 | 120 | 60 |
These findings highlight the potential of this compound as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with biological macromolecules, leading to alterations in metabolic pathways. The presence of the hydrazone moiety is crucial for its reactivity and binding affinity to target proteins involved in cell signaling and apoptosis.
Structure-Activity Relationship (SAR)
Recent studies suggest that modifications on the phenyl ring can enhance or diminish biological activity. For instance, substituents at specific positions can influence the compound's efficacy against different pathogens or cancer cells.
Q & A
Basic: What is the standard synthetic methodology for N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide, and how can purity be ensured?
The compound is synthesized via a Schiff base condensation reaction between 2,4-dichlorobenzaldehyde and 2-hydroxybenzohydrazide. Key steps include:
- Reaction Setup : Reflux equimolar amounts of the aldehyde and hydrazide in ethanol (~80°C, 4–6 hours) under acidic catalysis (e.g., glacial acetic acid) to drive imine formation .
- Purification : Isolate the crude product via vacuum filtration, followed by recrystallization using ethanol or methanol. Confirm purity using HPLC (>95% purity threshold) or TLC (Rf comparison with standards) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the hydrazone bond (C=N peak at ~160 ppm in ¹³C NMR) and aromatic proton environments .
- IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N stretch at ~1590 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₁Cl₂N₂O₂: 325.02 g/mol) .
Basic: How is preliminary biological activity screening conducted for this compound?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ampicillin .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
- Catalyst Optimization : Evaluate green catalysts (e.g., montmorillonite K10) to reduce reaction time and byproducts .
- Kinetic Studies : Use in-situ FTIR to monitor imine formation rates and identify rate-limiting steps .
Advanced: How should researchers address contradictions in reported biological activity data?
- Replicate Studies : Conduct dose-response curves in triplicate across multiple cell lines/microbial strains to validate reproducibility .
- Mechanistic Clarification : Use target-specific assays (e.g., enzyme inhibition for antimicrobial activity) to differentiate direct effects from cytotoxicity .
Advanced: What computational strategies elucidate structure-activity relationships (SAR)?
- Docking Simulations : Model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize substituents (e.g., 2,4-dichloro groups) for hydrogen bonding and hydrophobic contacts .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric parameters (Taft’s Es) with bioactivity data to guide structural modifications .
Advanced: What mechanisms underlie its stability and degradation under experimental conditions?
- Oxidative Degradation : Expose to H₂O₂ or UV light; monitor via LC-MS for hydrazone bond cleavage (~10% degradation after 24 hours at pH 7.4) .
- pH-Dependent Stability : Conduct stability studies across pH 3–10. Note precipitation in acidic conditions (pH <5) due to protonation of the hydroxyl group .
Advanced: How can solubility challenges in biological assays be mitigated?
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
